N-(4-methoxyphenyl)-3-methylbenzenesulfonamide
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Overview
Description
N-(4-methoxyphenyl)-3-methylbenzenesulfonamide, also known as MBSA, is a sulfonamide compound that has gained attention in the scientific community due to its potential applications in various fields of research. MBSA has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Antitumor Applications
Sulfonamide compounds, including derivatives similar to N-(4-methoxyphenyl)-3-methylbenzenesulfonamide, have been extensively studied for their antitumor properties. For instance, compounds from sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, with some progressing to clinical trials as potent cell cycle inhibitors. These inhibitors work by disrupting tubulin polymerization or causing a decrease in the S phase fraction in various cancer cell lines, showcasing their potential in cancer therapy (Owa et al., 2002).
Photodynamic Therapy for Cancer Treatment
Novel sulfonamide derivatives have been synthesized and characterized for their applications in photodynamic therapy (PDT), a treatment modality for cancer. For example, new zinc phthalocyanine compounds substituted with sulfonamide groups have shown remarkable potential as Type II photosensitizers due to their high singlet oxygen quantum yield and good fluorescence properties. These properties are crucial for the effective treatment of cancer through PDT (Pişkin et al., 2020).
Crystal Structure Analysis
The crystal structures of various benzenesulfonamides, including 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, have been determined, providing insights into their supramolecular architecture. Such studies are foundational for understanding the chemical behavior and potential applications of these compounds in material science and pharmaceuticals (Rodrigues et al., 2015).
Synthesis and Characterization of Metallophthalocyanines
Sulfonamide compounds have also been utilized in the synthesis of novel metallophthalocyanines, which are of interest for their electrochemical and spectroelectrochemical properties. These properties are relevant for various applications, including sensing, photovoltaics, and as catalysts in organic reactions (Kantekin et al., 2015).
Alzheimer’s Disease Research
Research into the therapeutic applications of sulfonamide derivatives has extended into neurodegenerative disease treatment, particularly Alzheimer’s disease. Sulfonamides derived from 4-methoxyphenethylamine have shown inhibitory effects on acetylcholinesterase, a target for Alzheimer’s disease therapy. Such studies highlight the potential of sulfonamide compounds in developing new treatments for cognitive disorders (Abbasi et al., 2018).
Mechanism of Action
Target of Action
N-(4-methoxyphenyl)-3-methylbenzenesulfonamide is a complex compound with potential therapeutic applicationsSimilar compounds have been found to interact with enzymes such as β(1,3)glucan synthase and EGFR/VEGFR-2 . These enzymes play crucial roles in various biological processes, including cell wall biosynthesis in fungi and cell signaling in cancer cells, respectively .
Mode of Action
Based on the behavior of structurally similar compounds, it can be inferred that it may interact with its targets, leading to changes in their function . For instance, N-substituted maleimides have been shown to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .
Biochemical Pathways
Related compounds have been shown to impact the biosynthesis of chitin and β(1,3)glucan in fungi . These components are crucial for the structural integrity of the fungal cell wall, and their disruption can lead to cell death .
Pharmacokinetics
Similar compounds have been shown to undergo rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23% . These compounds are mainly excreted in the feces, with urinary excretion representing a minor route .
Result of Action
Similar compounds have been shown to have antimicrobial and cytostatic activity . They can disrupt the biosynthesis of key components of the fungal cell wall, leading to cell death . In the context of cancer cells, these compounds may inhibit key signaling pathways, potentially slowing down the progression of the disease .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the activity and stability of similar compounds .
properties
IUPAC Name |
N-(4-methoxyphenyl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-11-4-3-5-14(10-11)19(16,17)15-12-6-8-13(18-2)9-7-12/h3-10,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKPPBHXUHKVMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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